

Technical Guide: Mass Spectrometry Fragmentation Pattern of 1-Chloro-4- ethoxybutane

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Compound of Interest

Compound Name: 1-Chloro-4-ethoxybutane

CAS No.: 36865-43-7

Cat. No.: B1584359

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Executive Summary & Application Context

1-Chloro-4-ethoxybutane (CAS: 56436-12-1) serves as a critical alkylating agent and linker in the synthesis of pharmaceutical active ingredients (APIs), particularly in introducing butoxy side chains or forming heterocyclic rings via cyclization.

In drug development, this compound often appears as:

- A Key Intermediate: In the synthesis of antihistamines or kinase inhibitors.
- A Genotoxic Impurity (GTI): As a halo-ether, it carries potential alkylating reactivity, necessitating rigorous monitoring at trace levels (ppm) using GC-MS.

This guide provides a definitive mechanistic analysis of its Electron Ionization (EI) mass spectrum. Unlike simple library matching, we deconstruct the fragmentation physics to allow researchers to validate the compound's identity even in complex matrices where library scores may be ambiguous.

Physicochemical Profile & MS Predictors

Before analyzing the spectrum, we must establish the structural constraints that dictate fragmentation.

Parameter	Value	MS Implication
Formula		MW: 136.06 (based on)
Structure		Linear chain with two functional ends (Cl, Ether).
Isotopes	(75.8%) / (24.2%)	M+ and Cl-containing fragments must show a 3:1 intensity ratio.
Ionization	Electron Impact (70 eV)	Hard ionization; significant fragmentation expected.

Fragmentation Mechanisms: The Core Analysis

The mass spectrum of **1-Chloro-4-ethoxybutane** is governed by the competition between the ether oxygen's charge stabilization and the fragility of the C-Cl bond.

The Base Peak: -Cleavage (m/z 59)

The most dominant feature in the spectrum of aliphatic ethers is

-cleavage. The ionization initially occurs at the oxygen lone pair. The radical cation stabilizes by cleaving the C-C bond adjacent to the oxygen.

- Mechanism: Homolytic cleavage of the C-C bond between the butyl chain and the oxygen.
- Fragment: The oxonium ion
.
- m/z: 59.
- Diagnostic Value: High. This peak confirms the presence of an ethoxy () group.

The Halo-Alkyl Series (m/z 91, 93, 55)

While the ether oxygen drives the base peak, the chlorobutyl chain generates a distinct series of hydrocarbon and halo-alkyl ions.

- Formation of Chlorobutyl Cation: Heterolytic cleavage of the C-O bond can generate the cation.
 - m/z: 91 () and 93 ().
 - Observation: These peaks verify the 4-carbon spacer and the presence of Chlorine.
- HCl Elimination: The chlorobutyl cation is unstable and rapidly loses HCl.
 - Transition:
(Loss of 36 u).
 - Fragment:
(Butenyl cation, m/z 55).
 - Intensity: Often higher than the 91/93 pair due to the stability of the allylic cation formed.

Molecular Ion & Isotope Pattern (m/z 136/138)

- Stability: Low. Ethers and alkyl halides both exhibit weak molecular ions.
- Pattern: If visible, it will appear as a doublet separated by 2 amu with a 3:1 intensity ratio ().
- Validation: If the M⁺ is absent, Chemical Ionization (CI) may be required to confirm the molecular weight.

Cyclic Ion Formation (m/z 71/72)

A unique mechanism for 4-substituted butyl ethers is "Neighboring Group Participation." The oxygen lone pair can back-bite the carbon bearing the chlorine (C4), displacing the chlorine.

- Pathway: Cyclization to a tetrahydrofuran (THF)-like transition state.

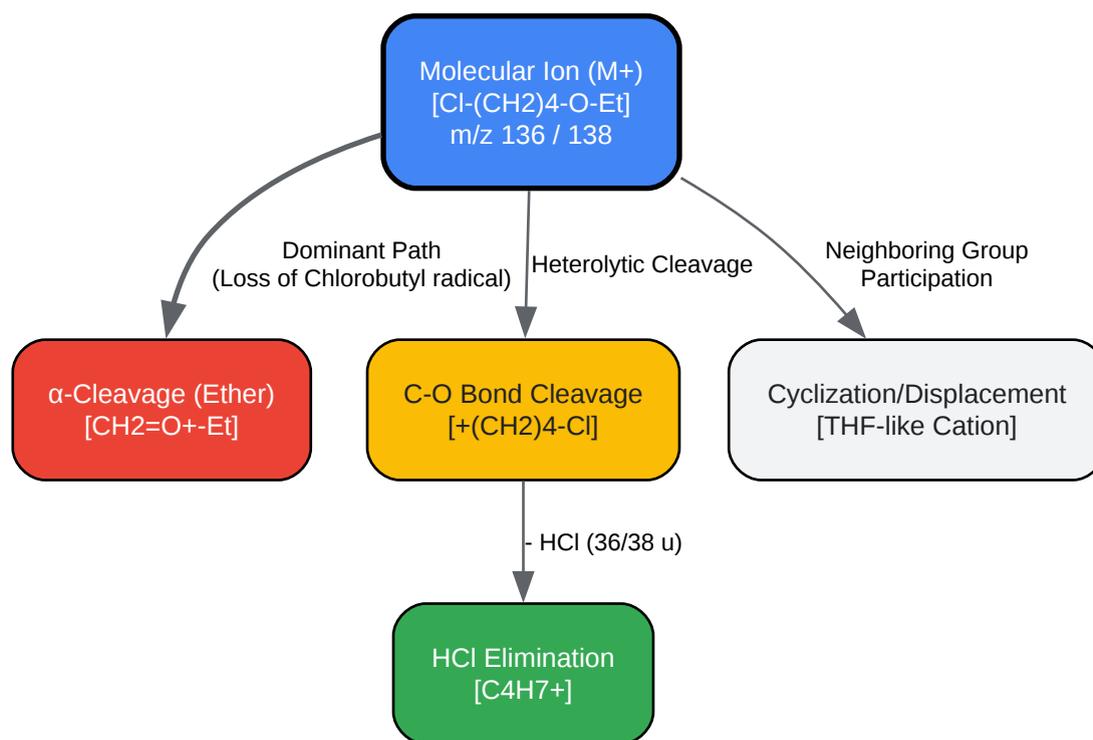
- Result: Formation of

(m/z 71) or

(m/z 72) depending on H-transfer.

Visualizing the Fragmentation Pathway

The following diagram maps the causal relationships between the parent structure and its daughter ions.



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Figure 1: Mechanistic fragmentation tree for **1-Chloro-4-ethoxybutane** under 70 eV Electron Ionization.

Experimental Protocol: Validation Workflow

To ensure data integrity when identifying this compound, follow this self-validating workflow.

Phase 1: Chromatographic Separation

- Column: DB-624 or VF-624ms (Mid-polarity is preferred for halo-ethers to prevent tailing).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Split mode (10:1) to prevent detector saturation if analyzing raw materials; Splitless for trace impurities.

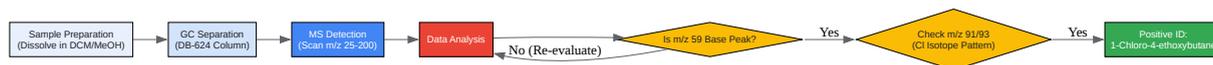
Phase 2: Mass Spectrometry Parameters

Setting	Value	Rationale
Source Temp	230°C	Prevents condensation of less volatile impurities.
Transfer Line	250°C	Ensures rapid transport of the ether.
Scan Range	m/z 25–200	Captures low mass fragments (29, 31) and M+ isotopes.
Threshold	100 counts	Filters baseline noise to clarify isotope ratios.

Phase 3: Data Interpretation Logic

- Check m/z 59: Is it the base peak? (Yes = Ethoxy confirmed).
- Check m/z 91/93: Is the 3:1 ratio present? (Yes = Chlorine on C4 chain confirmed).
- Check m/z 55: Is there a significant peak corresponding to the butenyl cation?
- Confirm M+: Look for the 136/138 doublet. If absent, rely on the 91/93 fragment as the "chlorine anchor."

Experimental Workflow Diagram



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Figure 2: Step-by-step logic flow for positive identification using GC-MS.

References

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